5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a trifluoromethyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the pyrazole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Agriculture: It can be used as a pesticide or herbicide due to its ability to disrupt biological pathways in pests and weeds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can activate caspases, leading to apoptosis in cancer cells. It may also inhibit certain enzymes or receptors, disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Similar structure but lacks the pyrazole moiety.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Contains a benzamide group instead of the pyrazole moiety.
Properties
Molecular Formula |
C8H8F3N5S |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8F3N5S/c9-8(10,11)5-1-3-16(15-5)4-2-6-13-14-7(12)17-6/h1,3H,2,4H2,(H2,12,14) |
InChI Key |
VSKZESDNCFINHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCC2=NN=C(S2)N |
Origin of Product |
United States |
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